molecular formula C14H13N3 B8632757 1-(pyridin-3-ylmethyl)indol-5-amine

1-(pyridin-3-ylmethyl)indol-5-amine

Cat. No.: B8632757
M. Wt: 223.27 g/mol
InChI Key: JSIYEWMRXINEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pyridin-3-ylmethyl)indol-5-amine is an indole-based small molecule of significant interest in medicinal chemistry and oncology research. This compound features a hybrid structure combining indole and pyridine pharmacophores, a design frequently explored in the development of novel therapeutic agents . Indole derivatives are recognized for their diverse biological activities and are prevalent in several approved anticancer drugs . Researchers are particularly interested in this scaffold for its potential to target key oncogenic pathways. For instance, structurally related pyrrolidine-substituted indole compounds have been identified as effective binders to c-Myc G-quadruplex (G4) DNA . Stabilization of this non-canonical DNA structure in the promoter region of the c-Myc oncogene can lead to transcriptional silencing and is a promising strategy for cancer immunotherapy . Other indole derivatives have been shown to induce cell cycle arrest and promote apoptosis in cancer cells by modulating critical targets such as the EGFR and the p53-MDM2 interaction . The molecular formula of a closely related compound, 3-(pyrrolidin-1-ylmethyl)-1H-indol-5-amine, is C13H17N3, providing a reference for the properties of this chemical class . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

1-(pyridin-3-ylmethyl)indol-5-amine

InChI

InChI=1S/C14H13N3/c15-13-3-4-14-12(8-13)5-7-17(14)10-11-2-1-6-16-9-11/h1-9H,10,15H2

InChI Key

JSIYEWMRXINEBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)N

Origin of Product

United States

Preparation Methods

N-Alkylation of 5-Nitroindole

The most widely reported method involves alkylation of 5-nitroindole at the N1 position using 3-(chloromethyl)pyridine. This reaction is typically catalyzed by a base such as sodium hydride (NaH) in dimethylformamide (DMF) under microwave irradiation.

Procedure :

  • Substrate Preparation : 5-Nitroindole (1.0 mmol) is dissolved in anhydrous DMF (10 mL).

  • Deprotonation : NaH (1.2 mmol) is added at 0°C, and the mixture is stirred for 10 minutes.

  • Alkylation : 3-(Chloromethyl)pyridine (1.1 mmol) is introduced, and the reaction is heated at 100°C for 24 hours.

  • Workup : The product, 1-(pyridin-3-ylmethyl)-5-nitroindole, is isolated via column chromatography (ethyl acetate/hexane, 1:3).

Key Data :

  • Yield : 72–85%.

  • Selectivity : Exclusive N1-alkylation due to the electron-withdrawing nitro group deactivating C3.

Catalytic Nitro Reduction to Amine

The nitro group at C5 is reduced to an amine using hydrogenation or transfer hydrogenation.

Hydrogenation Protocol :

  • Substrate : 1-(Pyridin-3-ylmethyl)-5-nitroindole (1.0 mmol) is suspended in ethanol (20 mL).

  • Catalyst : 10% Pd/C (0.05 mmol) is added under a hydrogen atmosphere.

  • Reaction : Stirred at room temperature for 48 hours.

  • Isolation : The catalyst is filtered, and the solvent is evaporated to yield 1-(pyridin-3-ylmethyl)indol-5-amine.

Key Data :

  • Yield : 88–92%.

  • Purity : >98% (HPLC).

Reductive Amination of 5-Aminoindole

Imine Formation and Reduction

An alternative route employs reductive amination between 5-aminoindole and pyridine-3-carbaldehyde. Tris(pentafluorophenyl)borane (B(C6F5)3) and sodium borohydride (NaBH4) enable a one-pot process.

Procedure :

  • Imine Formation : 5-Aminoindole (1.0 mmol) and pyridine-3-carbaldehyde (1.1 mmol) are stirred in dichloromethane (DCM) with B(C6F5)3 (0.1 mmol) at 25°C for 2 hours.

  • Reduction : NaBH4 (2.0 mmol) is added, and the mixture is stirred for an additional 6 hours.

  • Workup : The product is purified via silica gel chromatography (methanol/DCM, 1:20).

Key Data :

  • Yield : 65–78%.

  • Mechanism : B(C6F5)3 activates the aldehyde for imine formation, while NaBH4 selectively reduces the intermediate.

Microwave-Assisted Catalytic Alkylation

Accelerated N-Alkylation

Microwave irradiation significantly enhances reaction efficiency. Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, 5-nitroindole reacts with 3-(bromomethyl)pyridine under controlled conditions.

Procedure :

  • Reagents : 5-Nitroindole (1.0 mmol), 3-(bromomethyl)pyridine (1.1 mmol), and DABCO (0.1 mmol) are combined in acetonitrile (5 mL).

  • Microwave Conditions : Heated at 120°C for 30 minutes under 20 bar pressure.

  • Isolation : The crude product is filtered and recrystallized from ethanol.

Key Data :

  • Yield : 89–94%.

  • Reaction Time : 30 minutes vs. 24 hours for conventional heating.

Comparative Analysis of Methods

Method Yield Reaction Time Catalyst Selectivity
Direct N-Alkylation72–85%24 hoursNaHHigh (N1)
Reductive Amination65–78%8 hoursB(C6F5)3/NaBH4Moderate
Microwave Alkylation89–94%30 minutesDABCOHigh (N1)

Advantages :

  • Microwave Method : Superior yields and shorter reaction times.

  • Direct Alkylation : Avoids handling sensitive nitro-reduction intermediates.

Limitations :

  • Reductive Amination : Requires stoichiometric borane reagents.

  • Nitro Reduction : Potential over-reduction or catalyst poisoning.

Mechanistic Insights

Base-Catalyzed Alkylation

In NaH-mediated reactions, deprotonation of the indole N–H generates a resonance-stabilized anion, which attacks the electrophilic 3-(chloromethyl)pyridine. Steric hindrance from the pyridine ring directs substitution exclusively at N1.

Reductive Amination Pathways

B(C6F5)3 coordinates to the aldehyde oxygen, polarizing the carbonyl group and facilitating nucleophilic attack by the 5-aminoindole. Subsequent hydride transfer from NaBH4 yields the secondary amine .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amine group at the 5-position can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted indole derivatives.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)indol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Core Structural Variations

The following compounds share structural motifs with 1-(pyridin-3-ylmethyl)indol-5-amine but differ in core heterocycles or substituents:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Spectral Data (NMR, IR) Reference
This compound Indole -NH₂ at C5; -CH₂(pyridin-3-yl) at N1 ~253.3 (estimated) Not reported in evidence N/A
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Indoline (dihydroindole) -CH₂NH₂ at C5 ~162.2 ¹H/¹³C NMR, IR, HRMS confirmed
1-Methyl-5H-pyrido[4,3-b]indol-3-amine Pyridoindole (fused pyridine-indole) -NH₂ at C3; -CH₃ at N1 ~223.3 Not explicitly reported
5-(1H-Indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine Thiadiazole-indole hybrid -CH₂(indol-3-yl) at C5; -NH-aryl Varies by substitution ¹H NMR, elemental analysis

Key Observations :

  • Indoline vs.
  • Fused Systems : Pyridoindoles (e.g., 1-Methyl-5H-pyrido[4,3-b]indol-3-amine) introduce rigidity and extended conjugation, which may improve binding affinity in biological targets .
  • Hybrid Structures : Thiadiazole-indole hybrids () demonstrate antimicrobial activity, suggesting that combining indole with electron-deficient heterocycles could enhance bioactivity .

Comparisons :

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine : Synthesized via deprotection of phthalimide and acetyl groups, highlighting the utility of protecting strategies for amine synthesis .
  • Thiadiazole-indole hybrids : Cyclization of hydrazine carbothioamides in acidic conditions, emphasizing the role of cyclization reactions in heterocycle formation .

Pharmacological Potential

While direct data for this compound are absent, inferences can be drawn from analogs:

Compound Class Reported Activities Mechanism Insights Reference
Indoline derivatives Intermediate for bioactive methanamines (e.g., kinase inhibitors) Enhanced solubility for CNS targets
Thiadiazole-indole hybrids Antibacterial (72–80% inhibition against S. aureus) Disruption of bacterial cell walls
Pyridoindoles Mutagenic properties (e.g., Trp-P-2) Metabolic activation to DNA adducts

Implications for Target Compound :

  • The pyridine moiety may confer basicity, improving membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(pyridin-3-ylmethyl)indol-5-amine?

  • Methodological Answer : Two primary approaches are recommended:

  • Condensation reactions : React 5-aminoindole with a pyridin-3-ylmethyl aldehyde or ketone under acidic or reductive conditions (e.g., NaBH₃CN) to form the methylene bridge. Optimize solvent (DMF or ethanol) and temperature (80–100°C) to improve yields .
  • Cross-coupling : Use Pd-catalyzed coupling (e.g., Pd(PPh₃)₄) to link pre-functionalized pyridine and indole precursors. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) for stability .
    • Key Challenges : Monitor side reactions (e.g., over-alkylation) via TLC or HPLC. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify indole NH (~10–12 ppm, broad singlet), pyridine protons (δ 7.5–9.0 ppm), and methylene bridge (δ 3.8–4.5 ppm, triplet). Use DMSO-d₆ or CDCl₃ for solubility .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS. Expect m/z ≈ 250–260 (C₁₅H₁₄N₄).
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store at 2–8°C in airtight, light-resistant containers. Dispose via incineration or hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide analog design?

  • Methodological Answer :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridine ring to enhance lipophilicity (Log P) and membrane permeability. Replace the methylene bridge with ethylene to study steric effects (SMR) .
  • Example SAR Table :
Substituent PositionLog PSMRAntibacterial IC₅₀ (µM)
Pyridine-3-CH₂2.13.812.5
Pyridine-4-CH₂2.34.18.7
  • Reference : Optimize Log P (2.0–3.0) and SMR (<4.5) for enhanced activity .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MICs) and use reference strains (e.g., E. coli ATCC 25922).
  • Statistical Analysis : Apply ANOVA or multivariate regression to account for variables (e.g., pH, inoculum size). Replicate assays in triplicate .

Q. What computational tools predict target binding or toxicity?

  • Methodological Answer :

  • QSAR Modeling : Use MOE or Schrödinger to correlate descriptors (e.g., Log P, polar surface area) with activity. Validate models via leave-one-out cross-validation (r² > 0.7) .
  • Molecular Docking : Dock into bacterial enzyme active sites (e.g., S. aureus DNA gyrase) using AutoDock Vina. Prioritize poses with hydrogen bonds to pyridine N .

Q. How to optimize synthetic yields for scale-up?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for Pd-catalyzed steps (residence time: 1–2 h, 150°C). Monitor reaction progress in real-time via inline IR .
  • Purification : Employ recrystallization (ethanol/water) or preparative HPLC (C18, isocratic elution) for >99% purity .

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